

# NMS-293: A Technical Guide to a Novel Non-Trapping PARP1 Inhibitor

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## Executive Summary

NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature, combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system (CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor models, and early clinical trials have shown encouraging signs of activity and a favorable safety profile.[6][7][8]

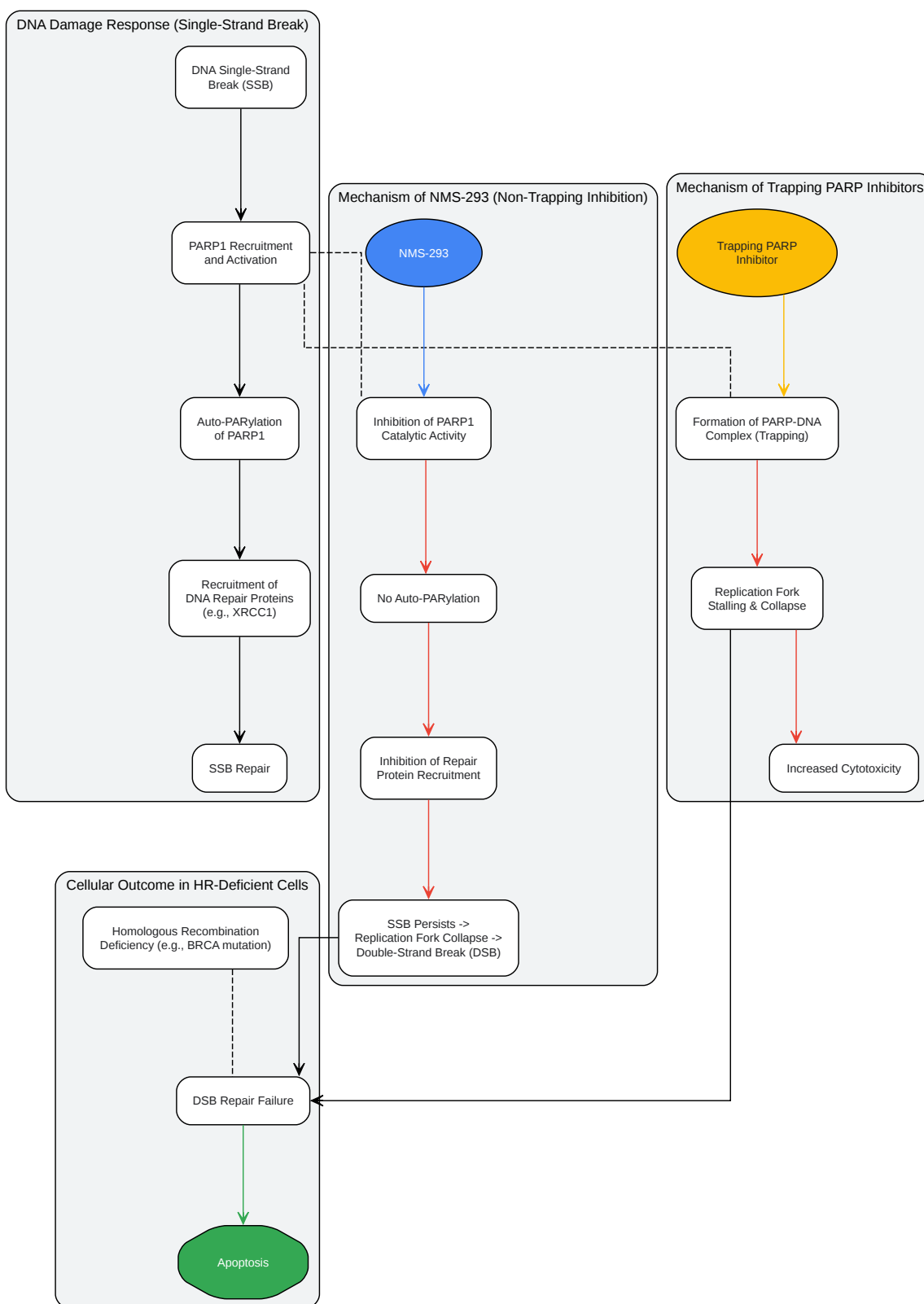
## Mechanism of Action: Selective, Potent, and Non-Trapping PARP1 Inhibition

PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-

strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway leads to synthetic lethality and tumor cell death.[11]

NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap" the PARP enzyme on DNA, creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3] [4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly concerning myelosuppression, and makes NMS-293 an ideal candidate for combination therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4] [12]

The proposed mechanism of action and the distinction between trapping and non-trapping inhibitors are illustrated in the signaling pathway diagram below.



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**Figure 1:** Signaling pathway of PARP1 inhibition by NMS-293.

## Preclinical Data

NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable characteristics for a clinical candidate.[\[3\]](#)[\[5\]](#)

## Potency and Selectivity

NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[\[3\]](#)[\[5\]](#) It exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize off-target effects, such as hematological toxicities, which can be associated with PARP2 inhibition.[\[7\]](#)[\[10\]](#)[\[11\]](#) In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose (PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[\[7\]](#)[\[11\]](#)

Parameter	Value	Reference
PARP1 Binding Affinity (Kd)	2 nM	<a href="#">[3]</a> <a href="#">[5]</a>
Selectivity (PARP1 vs. PARP2)	>200-fold	<a href="#">[7]</a> <a href="#">[11]</a>
Cellular PAR Synthesis Inhibition (IC50)	Single-digit nM	<a href="#">[7]</a> <a href="#">[11]</a>

## Pharmacokinetics and CNS Penetration

NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability across species, low clearance, and nearly complete oral bioavailability in both rodents and non-rodents.[\[5\]](#)[\[7\]](#)[\[10\]](#) A significant feature of NMS-293 is its ability to extensively cross the blood-brain barrier.[\[5\]](#) In preclinical models (rats and mice), the brain-to-plasma concentration ratio was observed to be between 4 and 10, which is significantly higher than other major PARP inhibitors.[\[3\]](#)[\[5\]](#) This high CNS penetration makes it a particularly promising agent for primary brain tumors like glioblastoma and for brain metastases.[\[5\]](#) Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.[\[3\]](#)[\[5\]](#)

Parameter	Observation	Species	Reference
Oral Bioavailability	Nearly complete	Rodents and non-rodents	<a href="#">[5]</a> <a href="#">[7]</a>
Brain/Plasma Ratio	4 - 10	Rats and mice	<a href="#">[3]</a> <a href="#">[5]</a>
P-glycoprotein (PgP) Substrate	No	In vitro	<a href="#">[3]</a> <a href="#">[5]</a>
Tumor/Plasma Ratio	>3.5-fold	Mice (MDA-MB-436 xenograft)	<a href="#">[5]</a>

## In Vivo Efficacy

As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in HRD xenograft models.[\[5\]](#) In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[\[7\]](#)[\[11\]](#) A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors, which persisted for more than 24 hours.[\[5\]](#)

NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to unmethylated MGMT promoter status.[\[5\]](#)[\[8\]](#)

## Clinical Development

NMS-293 is being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[\[6\]](#)[\[13\]](#)

### Monotherapy (PARPA-293-001, NCT04182516)

A Phase I dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID) for 28 days in a 28-day cycle.[\[6\]](#)[\[8\]](#) The pharmacokinetic profile showed a dose-dependent increase in exposure with a half-life of approximately 5 to 13 hours.[\[6\]](#) The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included

reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6]

Importantly, no dose-dependent trends of myelosuppression were observed.[6]

## Combination with Temozolomide in Glioma (PARPA-293-002, NCT04910022)

This Phase I/II study is evaluating NMS-293 in combination with TMZ in adult patients with recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or higher TRAEs reported at the time of data cutoff.[6][15] The most frequent any-grade TRAEs were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial response in a glioblastoma patient and an unconfirmed partial response in a patient with grade 3 IDH-mutant astrocytoma.[6]

## Other Combination Studies

The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared Investigational New Drug (IND) applications for Phase I studies combining NMS-293 with temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]

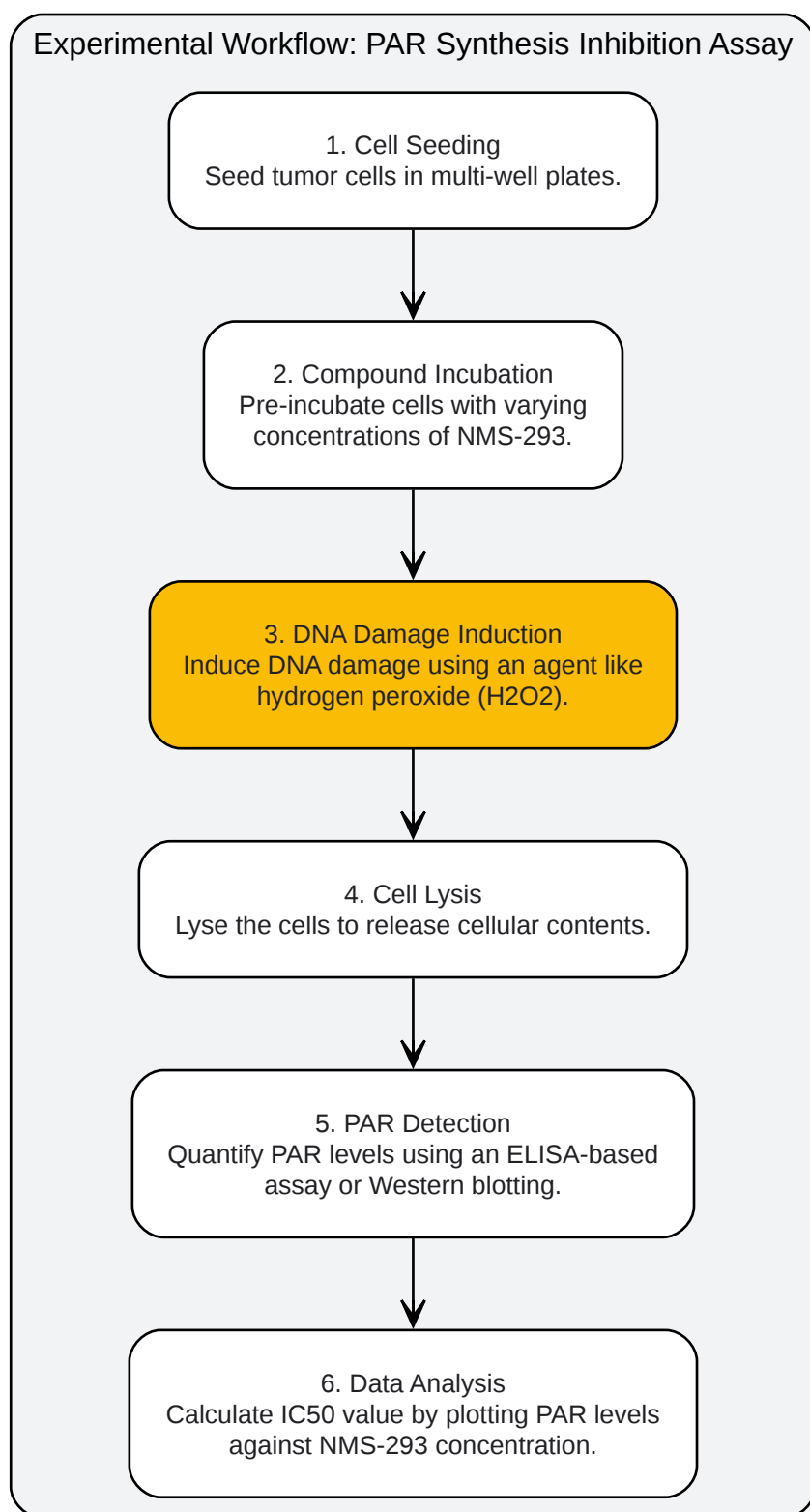
Trial Identifier	Phase	Population	Intervention	Status
PARPA-293-001 (NCT04182516)	I	Advanced/metastatic solid tumors	NMS-293 monotherapy	Completed dose escalation
PARPA-293-002 (NCT04910022)	I/II	Recurrent diffuse gliomas	NMS-293 + Temozolomide	Recruiting
PARPA-293-003	I	BRCA wild-type ovarian cancer	NMS-293 + Topotecan	IND cleared
PARPA-293-004	I	Relapsed small cell lung cancer	NMS-293 + Temozolomide	IND cleared

## Experimental Protocols

Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical Sciences. However, based on published abstracts, the key methodologies can be outlined as follows.

### Cellular PAR Synthesis Inhibition Assay

This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular context.



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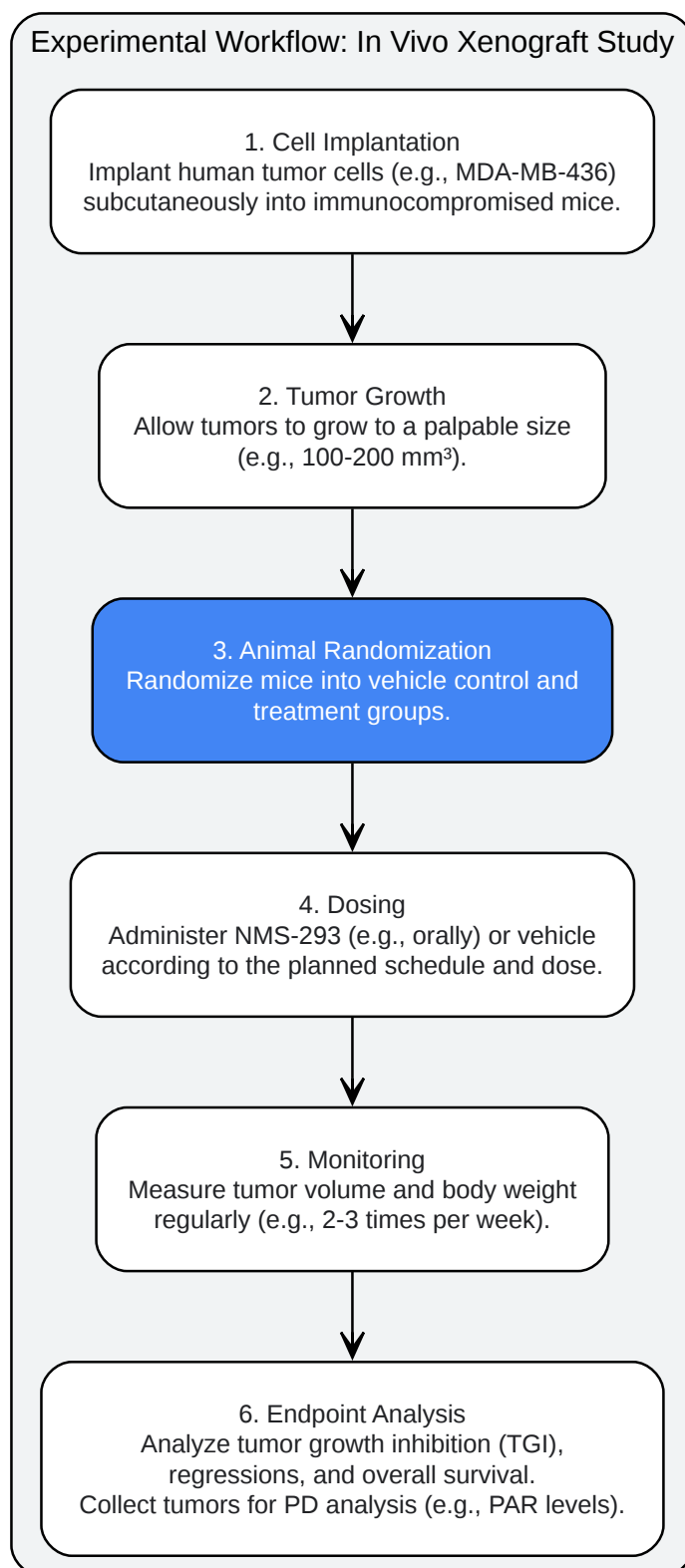
**Figure 2:** Workflow for PAR synthesis inhibition assay.



- Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells following the induction of DNA damage.
- Methodology Outline:
  - Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.
  - Cells are pre-treated with a serial dilution of NMS-293 for a defined period.
  - DNA damage is induced by adding an agent such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or MMS to stimulate PARP1 activity.[\[7\]](#)[\[11\]](#)
  - After a short incubation, the reaction is stopped, and cells are lysed.
  - The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR antibody in an ELISA or by Western blot analysis.
  - The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC<sub>50</sub>) is determined.[\[7\]](#)

## In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of NMS-293 in a living organism.



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**Figure 3:** Workflow for in vivo xenograft efficacy study.

- Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of human tumors in an animal model.
- Methodology Outline:
  - Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells known to have HRD (e.g., BRCA1-mutant MDA-MB-436).[5]
  - Tumors are allowed to establish and grow to a predetermined size.
  - Animals are randomized into groups to receive either vehicle control or NMS-293 at various doses and schedules via oral gavage.
  - Tumor dimensions are measured periodically with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
  - The study continues until tumors in the control group reach a specified endpoint. Efficacy is assessed by comparing tumor growth between treated and control groups.[7]
  - For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]

## Conclusion

NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing non-trapping mechanism. This unique combination of features offers the potential for improved tolerability and expanded therapeutic opportunities, particularly in combination with DNA-damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and early clinical results are promising, supporting its continued development as a next-generation PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role of NMS-293 in the evolving landscape of cancer therapy.[12]

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